molecular formula C16H22N4O2 B6471144 4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640975-50-2

4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6471144
CAS No.: 2640975-50-2
M. Wt: 302.37 g/mol
InChI Key: ZSPHDXUZYLMZRA-UHFFFAOYSA-N
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Description

4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring substituted with a pyrrolidine-1-carbonyl group and a 2-cyclopropylpyrimidin-4-yl group, making it a subject of study in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl group. The morpholine ring is then functionalized with the pyrrolidine-1-carbonyl group. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)piperidine
  • 4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)thiomorpholine

Uniqueness

4-(2-cyclopropylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

[4-(2-cyclopropylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c21-16(19-7-1-2-8-19)13-11-20(9-10-22-13)14-5-6-17-15(18-14)12-3-4-12/h5-6,12-13H,1-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPHDXUZYLMZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC(=NC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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